(4-Sulfamoylphenoxy)acetic acid methyl ester
Overview
Description
(4-Sulfamoylphenoxy)acetic acid methyl ester is an organic compound with the molecular formula C9H11NO5S It is a derivative of acetic acid and features a sulfamoyl group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Sulfamoylphenoxy)acetic acid methyl ester typically involves the esterification of (4-Sulfamoylphenoxy)acetic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection and recycling, as well as catalyst recovery, are crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions: (4-Sulfamoylphenoxy)acetic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to (4-Sulfamoylphenoxy)acetic acid and methanol in the presence of aqueous acid or base.
Nucleophilic Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Nucleophilic Substitution: Nucleophiles like amines or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed:
Hydrolysis: (4-Sulfamoylphenoxy)acetic acid and methanol.
Nucleophilic Substitution: Corresponding amides or esters, depending on the nucleophile used.
Scientific Research Applications
(4-Sulfamoylphenoxy)acetic acid methyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Sulfamoylphenoxy)acetic acid methyl ester involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxy group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
(4-Sulfamoylphenoxy)acetic acid: The parent acid of the ester.
(4-Sulfamoylphenoxy)ethanol: An alcohol derivative with similar structural features.
Comparison: (4-Sulfamoylphenoxy)acetic acid methyl ester is unique due to its ester functional group, which imparts different chemical reactivity and solubility properties compared to its acid and alcohol counterparts. The ester is more lipophilic, which can influence its biological activity and pharmacokinetics .
Properties
IUPAC Name |
methyl 2-(4-sulfamoylphenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJRUQKEJKEISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358495 | |
Record name | (4-Sulfamoylphenoxy)acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98996-94-2 | |
Record name | (4-Sulfamoylphenoxy)acetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.